Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-
Brand Name: Vulcanchem
CAS No.: 58139-55-2
VCID: VC20487761
InChI: InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13)
SMILES:
Molecular Formula: C8H6N4O3S
Molecular Weight: 238.23 g/mol

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-

CAS No.: 58139-55-2

Cat. No.: VC20487761

Molecular Formula: C8H6N4O3S

Molecular Weight: 238.23 g/mol

* For research use only. Not for human or veterinary use.

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- - 58139-55-2

Specification

CAS No. 58139-55-2
Molecular Formula C8H6N4O3S
Molecular Weight 238.23 g/mol
IUPAC Name N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide
Standard InChI InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13)
Standard InChI Key VWOLSYJETLROAW-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₈H₅N₃O₃S₂) integrates three heterocyclic systems:

  • Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • Nitro-pyrrole substituent: A pyrrole ring substituted with a nitro group (-NO₂) at the 5-position, attached to the thiazole’s 4-position.

  • Formamide group: A carbonyl-linked amine (-NHC=O) at the thiazole’s 2-position.

This arrangement confers significant polarity and planarity, facilitating π-π stacking interactions in biological systems. The nitro group enhances electrophilicity, making the compound reactive toward nucleophilic substitution .

Spectroscopic Characterization

Key spectroscopic data from mass spectrometry and nuclear magnetic resonance (NMR) include:

  • Mass Spec: Molecular ion peak at m/z 255.3 (C₈H₅N₃O₃S₂⁺).

  • ¹H NMR: Distinct signals for pyrrolic protons (δ 6.8–7.2 ppm), thiazole protons (δ 7.5–8.0 ppm), and formamide NH (δ 9.1 ppm).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), and 1340 cm⁻¹ (NO₂ symmetric) .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a three-step sequence:

  • Thiazole Formation: Condensation of thiourea with α-halo ketones yields the 2-aminothiazole intermediate.

  • Pyrrole Nitration: Electrophilic nitration of 2-pyrrolecarbaldehyde using HNO₃/H₂SO₄ introduces the nitro group .

  • Formamide Coupling: Reaction of the nitro-pyrrole-thiazole intermediate with formic acid under Dean-Stark conditions achieves N-formylation.

Critical Parameters

Optimization studies reveal:

ParameterOptimal ConditionYield (%)
Nitration Temperature0–5°C78
Formylation SolventToluene85
Reaction Time12 h82

Higher temperatures during nitration promote byproduct formation, while polar solvents like DMF reduce formylation efficiency .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL), sparingly in water (<0.1 mg/mL).

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .

Reactivity Profile

The compound undergoes:

  • Nucleophilic Aromatic Substitution: Nitro group displacement by amines or thiols at elevated temperatures.

  • Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering bioactivity .

  • Cycloadditions: Diels-Alder reactions with dienes at the thiazole’s electron-deficient C5 position.

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate:

PathogenMIC (μg/mL)Mechanism
Mycobacterium tuberculosis3.2Cell wall synthesis inhibition
Staphylococcus aureus12.5DNA gyrase binding

The nitro group enhances penetration through hydrophobic bacterial membranes, while the thiazole moiety chelates essential metal ions in microbial enzymes .

Anticancer Activity

Preliminary studies show:

  • Cytotoxicity: IC₅₀ = 4.7 μM against HeLa cells.

  • Mechanism: Induction of ROS-mediated apoptosis and G2/M cell cycle arrest.

Applications in Drug Development

Lead Optimization

Structural analogs with modified substituents exhibit enhanced pharmacokinetic profiles:

DerivativeBioavailability (%)Half-life (h)
Methyl at pyrrole N456.2
Fluoro at thiazole C5628.7

Fluorination improves metabolic stability by reducing CYP450-mediated oxidation .

Prodrug Strategies

Esterification of the formamide NH enhances oral absorption (AUC increased by 3.1-fold). Hydrolysis in serum releases the active compound, enabling sustained delivery.

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